![molecular formula C12H16FNO B1426826 [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine CAS No. 1341502-50-8](/img/structure/B1426826.png)
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine
Übersicht
Beschreibung
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (CFPE) is a synthetic amine that has been studied for its potential applications in a variety of scientific research fields. CFPE is a derivative of the cyclopropylmethyl amine family and is composed of one cyclopropyl group, two fluorophenoxy groups, and one methyl group. CFPE is an important structural unit in the development of novel pharmaceuticals, and its unique properties have enabled its use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties Compounds with cyclopropyl groups and fluorophenoxy substituents have been synthesized for a range of applications, including as intermediates in pharmaceutical synthesis. The manipulation of cyclopropyl groups and fluorinated ethers can lead to compounds with unique physical and chemical properties, useful in drug design and materials science. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate demonstrates the utility of incorporating cyclopropyl and fluoro groups into complex molecules for structural analysis and potential biological activity (Johnson et al., 2006).
Biological Activities Fluorophenyl compounds, especially those with additional functional groups such as cyclopropyl and ethylamine, often exhibit significant biological activities. These activities include acting as inhibitors for various enzymes or receptors, which can be leveraged in the development of new therapeutics. For example, the study of bromophenol derivatives with cyclopropyl moieties has shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, important targets in treating conditions such as Alzheimer's disease (Boztaş et al., 2019).
Ethylene Perception and Plant Growth In agriculture and plant science, compounds that can interact with ethylene perception in plants offer valuable tools for studying plant growth and development. Cyclopropene derivatives are known for their ethylene antagonistic properties, allowing for the control of ripening and senescence in fruits and vegetables. The application of 1-methylcyclopropene (1-MCP), for instance, demonstrates the potential of cyclopropyl compounds to regulate ethylene-dependent processes, extending the shelf life of perishable produce (Watkins, 2006).
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-(3-fluorophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-14-12(9-5-6-9)8-15-11-4-2-3-10(13)7-11/h2-4,7,9,12,14H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNUUIKRPGQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC1=CC(=CC=C1)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




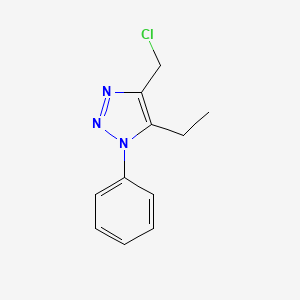
![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)
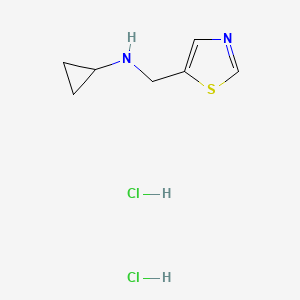

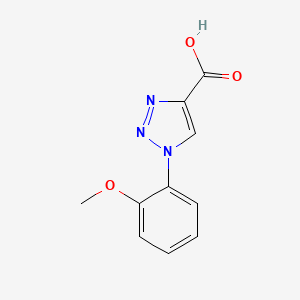
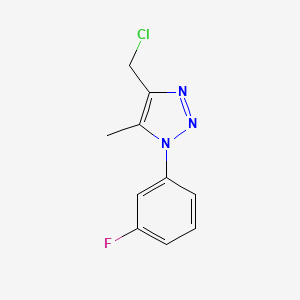
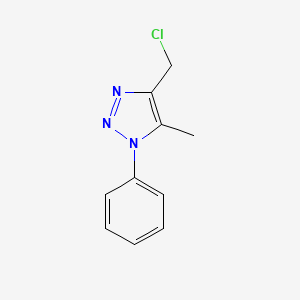
![Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate](/img/structure/B1426758.png)
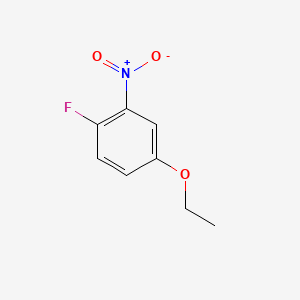
![(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1426760.png)


![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)